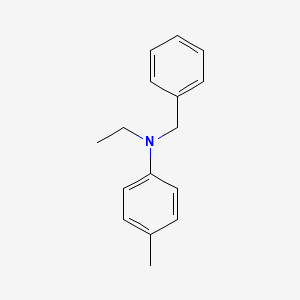

N-Benzyl-N-ethyl-4-methylaniline

CAS No.:

Cat. No.: VC15953696

Molecular Formula: C16H19N

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N |

|---|---|

| Molecular Weight | 225.33 g/mol |

| IUPAC Name | N-benzyl-N-ethyl-4-methylaniline |

| Standard InChI | InChI=1S/C16H19N/c1-3-17(13-15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3 |

| Standard InChI Key | OHAHEESNBPDATQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C |

Introduction

Chemical Identity and Structural Features

N-Benzyl-N-ethyl-4-methylaniline belongs to the class of substituted anilines with the molecular formula C₁₅H₁₇N and a molecular weight of 211.3 g/mol . The compound’s structure comprises:

-

A 4-methylphenyl group attached to the amine nitrogen.

-

An ethyl group and a benzyl group as additional substituents on the nitrogen atom.

Spectroscopic Characterization

-

¹H NMR: Signals at δ 7.44–7.34 ppm correspond to aromatic protons, while δ 4.08 ppm (quartet) and δ 1.18 ppm (triplet) represent the ethyl group’s CH₂ and CH₃, respectively .

-

¹³C NMR: Peaks at δ 139.4–117.9 ppm confirm aromatic carbons, with δ 65.9 ppm and δ 28.4 ppm assigned to the benzyl and ethyl carbons .

-

IR Spectroscopy: Stretching vibrations at 1,600–1,450 cm⁻¹ (C=C aromatic) and 2,850–2,950 cm⁻¹ (C-H aliphatic) are characteristic .

Table 1: Key Physicochemical Properties of N-Benzyl-N-ethyl-4-methylaniline

Synthesis and Reaction Pathways

Classical Alkylation Methods

The compound is synthesized via N-alkylation of 4-methylaniline using benzyl chloride and ethyl bromide in a two-step process:

-

Benzylation:

4-Methylaniline reacts with benzyl chloride in acetonitrile under reflux to form N-benzyl-4-methylaniline . -

Ethylation:

Subsequent treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields the final product .

Reaction Scheme:

Reductive Amination

An alternative route employs reductive amination of 4-methylbenzaldehyde with benzylamine and ethylamine using sodium borohydride (NaBH₄) in methanol :

This method achieves yields of 85–90% with minimal byproducts .

Applications in Organic Synthesis and Materials Science

Dye Manufacturing

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic alkylation methods to reduce waste .

-

Pharmaceutical Applications: Investigating antiviral and anticancer properties through structural derivatization .

-

Polymer Chemistry: Incorporating the compound into conductive polymers for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume